molecular formula C14H22N3O5P B155406 Oxolamine phosphate CAS No. 1949-19-5

Oxolamine phosphate

Cat. No.: B155406
CAS No.: 1949-19-5
M. Wt: 343.32 g/mol
InChI Key: PSCWWFOVTFSDGZ-UHFFFAOYSA-N
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Description

Oxolamine phosphate is a chemical compound known for its therapeutic properties, particularly as a cough suppressant and anti-inflammatory agent. Chemically, it is defined as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl) ethanamine phosphoric acid . It is used in various countries for the treatment of respiratory tract inflammation and related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxolamine phosphate involves the reaction of N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl) ethanamine with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired phosphate ester .

Industrial Production Methods: In industrial settings, this compound is produced by mixing an aqueous solution of oxolamine with phosphoric acid. The mixture is then subjected to purification processes to obtain the final product. The production process also involves the addition of stabilizers and preservatives to enhance the shelf life of the compound .

Chemical Reactions Analysis

Types of Reactions: Oxolamine phosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions using reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolamine N-oxide, while reduction may produce the corresponding amine .

Scientific Research Applications

Mechanism of Action

Oxolamine phosphate exerts its effects primarily through its anti-inflammatory and antitussive properties. It reduces irritation in the respiratory tract by inhibiting the release of inflammatory mediators and suppressing the cough reflex. The compound targets specific receptors in the respiratory system, leading to a decrease in inflammation and cough .

Comparison with Similar Compounds

    Oxolamine citrate: Another salt form of oxolamine with similar therapeutic properties.

    Bromhexine: A mucolytic agent used to treat respiratory conditions.

    Dextromethorphan: A common cough suppressant with a different mechanism of action.

Uniqueness: Oxolamine phosphate is unique due to its dual action as both an anti-inflammatory and antitussive agent. Unlike other cough suppressants, it not only reduces the cough reflex but also addresses the underlying inflammation in the respiratory tract .

Properties

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCWWFOVTFSDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157017
Record name Oxolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949-19-5, 131378-45-5
Record name 1,2,4-Oxadiazole-5-ethanamine, N,N-diethyl-3-phenyl-, phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxolamine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131378455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxolamine dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOLAMINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG78UE3PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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